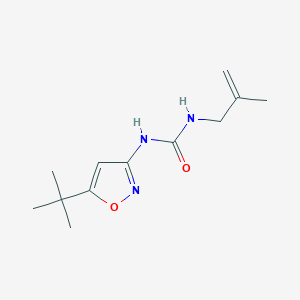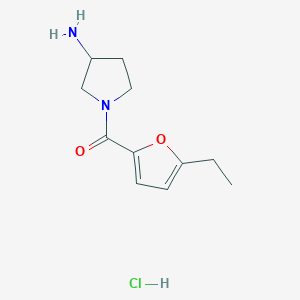![molecular formula C10H11ClN4OS B7633803 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one](/img/structure/B7633803.png)
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one, also known as AG-1295, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the pyridazinone family and is known for its ability to inhibit the activity of platelet-derived growth factor (PDGF) receptor tyrosine kinase.
Mecanismo De Acción
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one inhibits the activity of PDGF receptor tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival. The compound has also been shown to inhibit the activity of other receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has several advantages for lab experiments, including its high potency and selectivity for PDGF receptor tyrosine kinase. However, the compound also has several limitations, including its poor solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one, including the development of more potent and selective inhibitors of PDGF receptor tyrosine kinase. Additionally, the compound could be further studied for its potential therapeutic applications in other diseases, including pulmonary fibrosis and atherosclerosis. The use of 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one in combination with other therapies could also be explored to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one involves several steps, including the reaction of 5-chloro-2-nitroaniline with ethyl 2-bromoacetate to form 5-chloro-2-nitro-N-(2-oxoethyl)aniline. This intermediate is then subjected to reduction with zinc and ammonium chloride to form 5-chloro-2-amino-N-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 2-ethyl-4-methylthiazole-5-carboxaldehyde to form 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one.
Aplicaciones Científicas De Investigación
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. The compound has been shown to inhibit the activity of PDGF receptor tyrosine kinase, which plays a crucial role in the development and progression of these diseases.
Propiedades
IUPAC Name |
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4OS/c1-2-8-14-6(5-17-8)3-12-7-4-13-15-10(16)9(7)11/h4-5H,2-3H2,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRLQGCJJUIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)

![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)